molecular formula C10H13NO B15259257 3-(Cyclobutylamino)phenol

3-(Cyclobutylamino)phenol

Cat. No.: B15259257
M. Wt: 163.22 g/mol
InChI Key: ZERWCJLEENJZTG-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)phenol is an organic compound with the molecular formula C10H13NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of a cyclobutylamino group (-NH-C4H7) attached to the phenol ring makes this compound unique and interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can be performed at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Cyclobutylamino)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms or electrons, leading to the formation of free radicals. These radicals can interact with cellular components, causing oxidative stress or modulating signaling pathways . The cyclobutylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(cyclobutylamino)phenol

InChI

InChI=1S/C10H13NO/c12-10-6-2-5-9(7-10)11-8-3-1-4-8/h2,5-8,11-12H,1,3-4H2

InChI Key

ZERWCJLEENJZTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)O

Origin of Product

United States

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